molecular formula C9H18N2O B1277861 4-(aminomethyl)-N-methylcyclohexanecarboxamide CAS No. 196597-15-6

4-(aminomethyl)-N-methylcyclohexanecarboxamide

Cat. No.: B1277861
CAS No.: 196597-15-6
M. Wt: 170.25 g/mol
InChI Key: AVWTXYWHGFHGQD-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-methylcyclohexanecarboxamide is an organic compound that features a cyclohexane ring substituted with an aminomethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-methylcyclohexanecarboxamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of cyclohexanecarboxylic acid.

    Aminomethylation: The cyclohexanecarboxylic acid is then subjected to aminomethylation using formaldehyde and a primary amine, such as methylamine, under acidic conditions.

    Amidation: The resulting aminomethylcyclohexanecarboxylic acid is then converted to the corresponding amide by reacting with an appropriate amine, such as methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-methylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Oxidation of the compound can yield oxo derivatives.

    Reduction: Reduction can produce primary or secondary amines.

    Substitution: Substitution reactions can introduce various functional groups, depending on the reagents used.

Scientific Research Applications

4-(aminomethyl)-N-methylcyclohexanecarboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzoic acid
  • 4-(aminomethyl)benzamide
  • N-methylcyclohexanecarboxamide

Uniqueness

4-(aminomethyl)-N-methylcyclohexanecarboxamide is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(aminomethyl)-N-methylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11-9(12)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWTXYWHGFHGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431022
Record name 4-(aminomethyl)-N-methylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-15-6
Record name 4-(aminomethyl)-N-methylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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